N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide
Description
Properties
IUPAC Name |
N-[2-[(2-ethoxyphenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-3-19(26)24-16-11-9-15(10-12-16)20(27)22-13-14-23-21(28)25-17-7-5-6-8-18(17)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,27)(H,24,26)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTCPJJKZJVPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide typically involves a multi-step process:
Formation of the Ureido Intermediate: The initial step involves the reaction of 2-ethoxyaniline with an isocyanate to form the ureido intermediate.
Coupling with Ethylamine: The ureido intermediate is then reacted with ethylamine to form the ethyl ureido derivative.
Amidation Reaction: The final step involves the amidation of the ethyl ureido derivative with 4-propionamidobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interaction of ureido and benzamide groups with biological macromolecules.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido and benzamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(2-methoxyphenyl)ureido)ethyl)-4-propionamidobenzamide
- N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-acetamidobenzamide
Uniqueness
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is unique due to the presence of both ethoxy and propionamide groups, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.
Biological Activity
N-(2-(3-(2-ethoxyphenyl)ureido)ethyl)-4-propionamidobenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C21H28N4O3
- Molecular Weight : 372.48 g/mol
- IUPAC Name : this compound
The compound features a complex structure that includes a urea linkage and propionamide moiety, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets:
- VEGFR-2 Inhibition : Similar compounds have been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis. Molecular docking studies suggest that the compound may fit into the ATP-binding site of VEGFR-2, potentially blocking its activity and thereby inhibiting tumor growth and metastasis .
- Anti-inflammatory Properties : Compounds with similar structures often exhibit anti-inflammatory effects by inhibiting pathways involved in the inflammatory response, such as NF-kB signaling. This could be relevant for conditions like arthritis or other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, showcasing potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Cancer Treatment : A study involving a related compound demonstrated significant tumor reduction in xenograft models when administered at varying doses, indicating the potential of similar compounds in clinical applications for cancer treatment.
- Case Study on Inflammation : Research focused on the anti-inflammatory properties of structurally related compounds showed a marked decrease in pro-inflammatory cytokines in animal models, suggesting that this compound may have similar effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
